molecular formula C21H22BF2NO3 B1446112 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1704069-51-1

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B1446112
CAS No.: 1704069-51-1
M. Wt: 385.2 g/mol
InChI Key: NASVPJUAULBMAM-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It can be used in the development of new pharmaceuticals targeting various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is unique due to its specific structural features, such as the presence of difluoro and boronic acid moieties. Similar compounds include:

  • Benzyl (2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Biological Activity

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzyl group, difluoromethyl substituents, and a dioxaborolane moiety. Its molecular formula is C17H24BF2NO4C_{17}H_{24}BF_{2}NO_{4} with a molecular weight of approximately 385.21 g/mol .

Research indicates that this compound functions primarily as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This kinase is crucial for regulating inflammatory responses and cell differentiation . In vitro studies have demonstrated that this compound can significantly inhibit the production of tumor necrosis factor (TNF) in human monocytic cell lines (THP-1), with IC50 values often below 100 nM .

Comparative Biological Activity

To understand the biological activity of this compound better, it is useful to compare it with similar compounds. The following table summarizes some related indolin derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-indolinoneSimilar indolinone coreModerate p38 inhibition
1-Bromo-indolinoneHalogenated variantVariable bioactivity
6-Fluoro-indolinoneFluorinated derivativeEnhanced anti-inflammatory effects

This comparison highlights the unique aspects of this compound due to its specific difluoro and dioxaborolane substituents that enhance its biological activity and therapeutic potential compared to its analogs .

Additional Biological Targets

Beyond its role as a p38 MAPK inhibitor, studies suggest that this compound may interact with various other biological targets. These interactions could position it as a multi-target therapeutic agent , potentially expanding its applications in treating inflammatory diseases and possibly cancer .

In Vitro Studies

In vitro studies involving THP-1 cells have shown promising results regarding the anti-inflammatory properties of this compound. The inhibition of TNF production suggests potential therapeutic applications in conditions characterized by excessive inflammation . Further research is necessary to elucidate the precise pathways affected by this compound.

Synthesis and Derivatization

The synthesis of this compound typically involves several steps including palladium-catalyzed reactions. The complexity of its synthesis allows for further derivatization which may enhance its biological activity .

Properties

IUPAC Name

1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVPJUAULBMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 3
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 5
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 6
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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